molecular formula C18H23BN2O3 B13878388 N,N-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-2-carboxamide

N,N-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-2-carboxamide

Cat. No.: B13878388
M. Wt: 326.2 g/mol
InChI Key: ZJNRFUVUSPKWTM-UHFFFAOYSA-N
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Description

N,N-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-2-carboxamide: is a complex organic compound that features a quinoline core substituted with a carboxamide group and a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-2-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated quinoline under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in an organic solvent like toluene or ethanol, and the reaction is typically carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, N,N-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its boronate ester moiety makes it a valuable intermediate in cross-coupling reactions, particularly in the formation of carbon-carbon bonds .

Biology and Medicine: The compound’s structural features make it a potential candidate for drug development. It can be used in the design of molecules that target specific biological pathways or receptors. Its ability to undergo various chemical modifications allows for the creation of derivatives with enhanced biological activity and selectivity.

Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique properties can impart desirable characteristics to these materials, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of N,N-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-2-carboxamide involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The quinoline core can interact with various biological receptors, influencing cellular pathways and processes .

Comparison with Similar Compounds

  • N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Comparison: Compared to these similar compounds, N,N-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-2-carboxamide is unique due to its quinoline core, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C18H23BN2O3

Molecular Weight

326.2 g/mol

IUPAC Name

N,N-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-2-carboxamide

InChI

InChI=1S/C18H23BN2O3/c1-17(2)18(3,4)24-19(23-17)13-8-10-14-12(11-13)7-9-15(20-14)16(22)21(5)6/h7-11H,1-6H3

InChI Key

ZJNRFUVUSPKWTM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=C(C=C3)C(=O)N(C)C

Origin of Product

United States

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